1-((tert-Butoxycarbonyl)amino)propan-2-yl 4-methylbenzenesulfonate
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Overview
Description
1-((tert-Butoxycarbonyl)amino)propan-2-yl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C15H23NO5S and a molecular weight of 329.41 g/mol . It is commonly used in organic synthesis, particularly in the protection of amines. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which is an acid-labile protecting group, and a 4-methylbenzenesulfonate group.
Preparation Methods
The synthesis of 1-((tert-Butoxycarbonyl)amino)propan-2-yl 4-methylbenzenesulfonate typically involves the reaction of tert-butoxycarbonyl-protected amino acids with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-((tert-Butoxycarbonyl)amino)propan-2-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the 4-methylbenzenesulfonate group is replaced by other nucleophiles.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid in methanol.
Oxidation and Reduction Reactions:
Common reagents used in these reactions include trifluoroacetic acid, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-((tert-Butoxycarbonyl)amino)propan-2-yl 4-methylbenzenesulfonate primarily involves its role as a protecting group. The tert-butoxycarbonyl group protects the amine group from unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions, revealing the free amine group for further reactions . The molecular targets and pathways involved depend on the specific application and the molecules being synthesized.
Comparison with Similar Compounds
Similar compounds to 1-((tert-Butoxycarbonyl)amino)propan-2-yl 4-methylbenzenesulfonate include other Boc-protected amino acids and sulfonate esters. Some examples are:
tert-Butyl N-(2-hydroxyethyl)carbamate: Another Boc-protected compound used in organic synthesis.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: These are used in dipeptide synthesis and other applications.
The uniqueness of this compound lies in its specific combination of the Boc group and the 4-methylbenzenesulfonate group, which provides unique reactivity and protection properties in synthetic applications.
Properties
Molecular Formula |
C15H23NO5S |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H23NO5S/c1-11-6-8-13(9-7-11)22(18,19)21-12(2)10-16-14(17)20-15(3,4)5/h6-9,12H,10H2,1-5H3,(H,16,17) |
InChI Key |
NVQCRFPCPKQAET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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